ethyl 1-(tetrahydro-3-thienyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate -

ethyl 1-(tetrahydro-3-thienyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate

Catalog Number: EVT-4816729
CAS Number:
Molecular Formula: C20H26F3NO2S
Molecular Weight: 401.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[2-[Bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]- 1,2,5,6-tetrahydro-3-pyridinecarboxylic Acid Monohydrochloride

  • Compound Description: This compound is a γ-aminobutyric acid uptake inhibitor. In human trials, a single oral dose of 50mg resulted in temporary neurological and psychological symptoms []. Further investigation identified a pyridinium metabolite with minimal pharmacological activity [].
  • Relevance: This compound shares the trifluoromethyl (CF3) group and the piperidine ring system (although in a tetrahydro- form in the main compound) with ethyl 1-(tetrahydro-3-thienyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate. The presence of these shared features suggests potential structural and potentially pharmacological relationships between the two compounds.

Diethyl (1-benzyl-4-phenyl-3-trifluoromethyl-1H-pyrrol-2-yl)phosphonate

  • Compound Description: This compound features a pyrrole ring with various substituents, including benzyl, phenyl, and a trifluoromethyl group [].
  • Relevance: The presence of the trifluoromethyl group and the benzyl substituent links this compound to ethyl 1-(tetrahydro-3-thienyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate. This suggests they may belong to a similar class of compounds with potentially shared synthetic pathways.

(4S,5R,1'S)-5-Benzyloxy-N-(1',-phenylethyl)-4-(2'' thienyl)-tetrahydro-1,3-oxazin-2-one

  • Compound Description: This compound, derived from a multistep synthesis, exists as a mixture of two conformers in its crystal structure [].
  • Relevance: The presence of the thienyl (thiophene) group and the benzyl substituent provides a structural link to ethyl 1-(tetrahydro-3-thienyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate.

5,6,7,8‐tetrahydro‐6‐[propyl[2‐(2‐thienyl)ethyl]amino]‐1,2‐naphthalenediol (PTAT)

  • Compound Description: PTAT is a non-selective dopamine-receptor agonist designed as a potential therapeutic for Parkinson's disease []. It exhibits high affinity for both D1 and D2 receptors and induces locomotor activity in mice [].
  • Relevance: Similar to ethyl 1-(tetrahydro-3-thienyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate, PTAT contains a thienyl (thiophene) group within its structure. This shared structural motif could indicate that the two molecules belong to a related chemical class.

(2R,4S)-ethyl 4-Methyl-2-piperidinecarboxylate

  • Compound Description: Synthesized from (S)-1-phenylethylamine, this compound serves as a chiral building block in organic synthesis [].
  • Relevance: This compound shares the piperidine ring system and the ethyl carboxylate group with ethyl 1-(tetrahydro-3-thienyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate. The shared structures indicate potential relevance in terms of chemical synthesis and potential applications.
  • Compound Description: This compound is a hemifumarate salt intended for medical treatment []. Its specific therapeutic application is not detailed in the provided abstract.
  • Relevance: This compound and ethyl 1-(tetrahydro-3-thienyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate both possess a trifluoromethylbenzyl group, suggesting they might belong to a similar class of compounds designed for pharmaceutical applications.
  • Compound Description: This is the hydrochloride salt of the previously mentioned compound, 1- [4- [1- (4-cyclohexyl-3-trifluoromethyl - benzyloxyimino) - ethyl] -2-ethyl - benzyl] - azetidine-3-carboxylic acid hemifumarate [].
  • Relevance: Similar to the hemifumarate salt, the presence of the trifluoromethylbenzyl group in this compound points to a potential structural relationship with ethyl 1-(tetrahydro-3-thienyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate.
  • Compound Description: This compound, identified as "Compound I", has been identified as having a novel crystalline form (Form A) []. This discovery holds implications for its pharmaceutical formulation and potential therapeutic applications.
  • Relevance: Sharing the trifluoromethylbenzyl group with ethyl 1-(tetrahydro-3-thienyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate, this compound might be part of a family of compounds under investigation for similar pharmaceutical uses.

(E)-1-(4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzyl)azetidine-3-carboxylic Acid (BAF312, Siponimod)

  • Compound Description: BAF312 (Siponimod) is a potent and selective S1P1 receptor agonist derived from modifications to the structure of FTY720 []. This compound has shown promise in phase 2 clinical trials for the treatment of relapsing-remitting multiple sclerosis [].
  • Relevance: The presence of the trifluoromethylbenzyl group, a key structural feature in BAF312, also features prominently in ethyl 1-(tetrahydro-3-thienyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate. This commonality suggests that the two compounds may share a similar chemical scaffold and potentially exhibit overlapping pharmacological profiles.

Properties

Product Name

ethyl 1-(tetrahydro-3-thienyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate

IUPAC Name

ethyl 1-(thiolan-3-yl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate

Molecular Formula

C20H26F3NO2S

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C20H26F3NO2S/c1-2-26-18(25)19(8-10-24(11-9-19)16-7-12-27-14-16)13-15-5-3-4-6-17(15)20(21,22)23/h3-6,16H,2,7-14H2,1H3

InChI Key

GJQFKRNCJGQMFA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CCN(CC1)C2CCSC2)CC3=CC=CC=C3C(F)(F)F

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C2CCSC2)CC3=CC=CC=C3C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.